(2,5-Dichlorophenyl)phosphonic acid dimethyl ester
CAS No.: 115393-14-1
Cat. No.: VC21291582
Molecular Formula: C8H9Cl2O3P
Molecular Weight: 255.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115393-14-1 |
|---|---|
| Molecular Formula | C8H9Cl2O3P |
| Molecular Weight | 255.03 g/mol |
| IUPAC Name | 1,4-dichloro-2-dimethoxyphosphorylbenzene |
| Standard InChI | InChI=1S/C8H9Cl2O3P/c1-12-14(11,13-2)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 |
| Standard InChI Key | YLGDTVHSGCLACX-UHFFFAOYSA-N |
| SMILES | COP(=O)(C1=C(C=CC(=C1)Cl)Cl)OC |
| Canonical SMILES | COP(=O)(C1=C(C=CC(=C1)Cl)Cl)OC |
Introduction
Chemical Structure and Characteristics
The molecular structure of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester features a benzene ring with chlorine atoms at positions 2 and 5, and a phosphonic acid dimethyl ester group. This arrangement contributes to its unique chemical and physical properties.
Structural Information
The compound can be represented by several chemical identifiers, which are summarized in the table below:
| Property | Value |
|---|---|
| IUPAC Name | 1,4-dichloro-2-dimethoxyphosphorylbenzene |
| Molecular Formula | C8H9Cl2O3P |
| Molecular Weight | 255.03 g/mol |
| Standard InChI | InChI=1S/C8H9Cl2O3P/c1-12-14(11,13-2)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 |
| Standard InChIKey | YLGDTVHSGCLACX-UHFFFAOYSA-N |
| SMILES | COP(=O)(C1=C(C=CC(=C1)Cl)Cl)OC |
| Canonical SMILES | COP(=O)(C1=C(C=CC(=C1)Cl)Cl)OC |
| PubChem Compound ID | 13836147 |
Table 1: Structural identifiers for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester
Physicochemical Properties
The compound exhibits several important physicochemical properties that influence its behavior in chemical reactions and biological systems:
| Property | Value |
|---|---|
| XLogP3 | 2.3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 253.9666365 |
| Monoisotopic Mass | 253.9666365 |
| Topological Polar Surface Area | 35.5 Ų |
| Heavy Atom Count | 14 |
| Complexity | 229 |
| Covalently-Bonded Unit Count | 1 |
Table 2: Computed physicochemical properties of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester
The XLogP3 value of 2.3 indicates moderate lipophilicity, suggesting that the compound has a reasonable balance between aqueous solubility and membrane permeability. This property is particularly relevant for potential applications in medicinal chemistry and biological research. The compound features three hydrogen bond acceptors (the phosphoryl oxygen and two methoxy oxygens), contributing to its potential interactions with biological macromolecules and its reactivity in chemical syntheses.
Analytical Methods and Identification
Various analytical techniques can be employed to identify and characterize (2,5-Dichlorophenyl)phosphonic acid dimethyl ester.
Spectroscopic Identification
Standard spectroscopic methods that would be useful for identification include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR would show characteristic signals for the phosphorus atom
-
¹H NMR would reveal patterns for the aromatic protons and methoxy groups
-
¹³C NMR would provide information about the carbon skeleton
-
-
Mass Spectrometry:
-
Infrared Spectroscopy:
-
Characteristic absorption bands for P=O stretching, P-O-C linkages, and aromatic C-Cl bonds would be present
-
Chromatographic Methods
Chromatographic techniques that would be suitable for analysis include:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC), potentially coupled with Mass Spectrometry (GC-MS)
-
Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume